molecular formula C12H16F2OS B8078620 1-(4-Ethylsulfanylbutoxy)-2,3-difluorobenzene

1-(4-Ethylsulfanylbutoxy)-2,3-difluorobenzene

Cat. No.: B8078620
M. Wt: 246.32 g/mol
InChI Key: VSYDDOKMLSEOCN-UHFFFAOYSA-N
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Description

The compound identified as 1-(4-Ethylsulfanylbutoxy)-2,3-difluorobenzene is a chemical entity with various applications in scientific research and industry. This compound is known for its unique chemical structure and properties, which make it a subject of interest in multiple fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylsulfanylbutoxy)-2,3-difluorobenzene involves specific chemical reactions and conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. These methods often include the use of specific reagents, catalysts, and solvents under controlled temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods are designed to produce the compound in significant quantities while maintaining high purity and consistency. The processes may include continuous flow reactions, batch processing, and the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylsulfanylbutoxy)-2,3-difluorobenzene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

The reactions involving this compound commonly use reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions can vary, including different temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are useful in further chemical synthesis and applications.

Scientific Research Applications

1-(4-Ethylsulfanylbutoxy)-2,3-difluorobenzene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in organic synthesis and chemical reactions.

    Biology: The compound may be used in biochemical assays and studies to understand biological processes and interactions.

    Medicine: this compound can be investigated for its potential therapeutic effects and mechanisms of action in various medical conditions.

    Industry: The compound may be used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-Ethylsulfanylbutoxy)-2,3-difluorobenzene involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes.

Properties

IUPAC Name

1-(4-ethylsulfanylbutoxy)-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2OS/c1-2-16-9-4-3-8-15-11-7-5-6-10(13)12(11)14/h5-7H,2-4,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYDDOKMLSEOCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCCCOC1=C(C(=CC=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSCCCCOC1=C(C(=CC=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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